molecular formula C10H8BF3N2O2 B2700875 1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid CAS No. 2225178-71-0

1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid

Cat. No.: B2700875
CAS No.: 2225178-71-0
M. Wt: 255.99
InChI Key: ADHPVFRVUDFITR-UHFFFAOYSA-N
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Description

1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-(3-Fluoromethylphenyl)-1H-pyrazole-4-boronic acid
  • 1-(3-Chloromethylphenyl)-1H-pyrazole-4-boronic acid
  • 1-(3-Bromomethylphenyl)-1H-pyrazole-4-boronic acid

Comparison: 1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets compared to its fluoromethyl, chloromethyl, and bromomethyl analogs .

Biological Activity

1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is a key feature in various biological processes. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H8BF3N2O2
  • Molecular Weight : 248.99 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. In a study assessing various pyrazole compounds, several derivatives demonstrated potent activity against bacterial strains such as E. coli and Staphylococcus aureus. The incorporation of the trifluoromethyl group is believed to enhance the lipophilicity and, consequently, the membrane permeability of the compounds, leading to improved antimicrobial efficacy .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been widely documented. For instance, a series of pyrazole compounds were evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds similar to this compound showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways. The structural modifications in these compounds, particularly the presence of the boronic acid moiety, are thought to play a crucial role in their anticancer activity .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The boronic acid group can inhibit serine proteases and carbonic anhydrases, which are crucial in various physiological processes.
  • Cytokine Modulation : By modulating the signaling pathways involved in inflammation, this compound can reduce the expression of inflammatory mediators.
  • Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can interfere with cell cycle progression, leading to growth inhibition in tumor cells.

Case Studies and Research Findings

StudyFindings
Selvam et al. (2014)Tested several pyrazole derivatives for anti-inflammatory activityCompounds exhibited significant inhibition of TNF-α and IL-6
Burguete et al. (2014)Evaluated antimicrobial properties against MTB and other bacterial strainsCertain derivatives displayed promising results compared to standard antibiotics
Recent Synthesis StudiesNew fluorescent boron complexes synthesized with similar structuresHighlighted potential applications in drug discovery and material science

Properties

IUPAC Name

[1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BF3N2O2/c12-10(13,14)7-2-1-3-9(4-7)16-6-8(5-15-16)11(17)18/h1-6,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHPVFRVUDFITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2=CC=CC(=C2)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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